molecular formula C8H14O5 B2892204 (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid CAS No. 2042346-34-7

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid

Cat. No.: B2892204
CAS No.: 2042346-34-7
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an ether linkage. This compound is of interest in various fields of chemistry and biochemistry due to its unique functional groups and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of a suitable precursor followed by hydrolysis. For example, starting with a suitable α-keto ester, the compound can be synthesized through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-hydroxy-4-oxobutanoic acid: Lacks the ether linkage present in (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid.

    (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Lacks the oxo group present in this compound.

Uniqueness

The presence of both a hydroxy group and an oxo group, along with an ether linkage, makes this compound unique. These functional groups confer distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.

Properties

IUPAC Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.